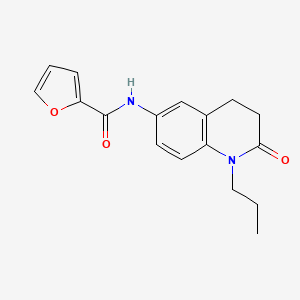

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.

科学的研究の応用

Ultrasound Mediated Synthesis

A study focused on the ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. The synthesis protocol included the use of ultrasound and high yield of the derivatives in a short reaction time. These compounds were found to be potent inhibitors of the tyrosinase enzyme, with IC50 values significantly lower than that of the standard kojic acid. This method highlights an efficient approach to synthesizing compounds with potential applications in addressing hyperpigmentation disorders (Dige et al., 2019).

Bioisosteric Replacements in Analgesic Properties Enhancement

Research on bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides showed that replacing the phenyl ring with an isosteric heterocycle can notably increase analgesic activity, specifically for 3-pyridine derivatives. This method provides insights into designing new analgesics with enhanced properties (Украинец et al., 2016).

Anticancer, Antibacterial, and Anti-inflammatory Applications

A derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This demonstrates the therapeutic potential of such compounds in diverse medical applications (Bonilla-Castañeda et al., 2022).

Anti-inflammatory and Antibacterial Properties with Reduced Gastro-intestinal Toxicity

The synthesis of quinoline attached-furan-2(3H)-ones showcased anti-inflammatory and antibacterial properties with a significant reduction in gastro-intestinal toxicity and lipid peroxidation. This suggests the potential for developing safer anti-inflammatory and antibacterial drugs (Alam et al., 2011).

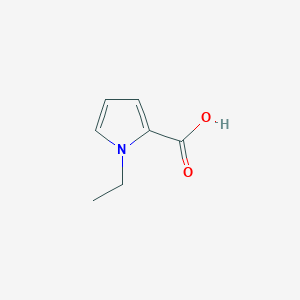

Regioselectivity in N-ethylation Reaction

A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide revealed insights into the acid/base behavior and possible reaction paths of 4-oxoquinolines. This research contributes to a deeper understanding of the chemical properties and potential modifications of such compounds for medicinal chemistry applications (Batalha et al., 2019).

作用機序

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .

Mode of Action

This compound: binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

The binding of This compound to the ABA receptors affects the ABA signaling pathway . This pathway is crucial for plants to overcome abiotic stresses such as drought, cold, and soil salinity .

Result of Action

The activation of ABA receptors by This compound results in the activation of a gene network that is highly similar to that induced by ABA . This leads to the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

特性

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSOMPMBUZYXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)

![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578058.png)

![N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2578059.png)

![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)

![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)